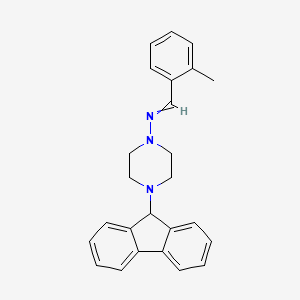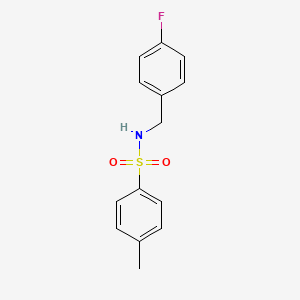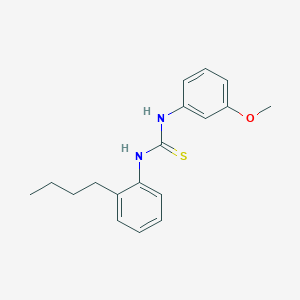
4-(9H-fluoren-9-yl)-N-(2-methylbenzylidene)-1-piperazinamine
Descripción general
Descripción
4-(9H-fluoren-9-yl)-N-(2-methylbenzylidene)-1-piperazinamine, also known as FM2-10, is a fluorescent dye that has been widely used in scientific research. This compound has several unique properties that make it a valuable tool for studying various biological processes.
Mecanismo De Acción
4-(9H-fluoren-9-yl)-N-(2-methylbenzylidene)-1-piperazinamine works by binding to hydrophobic regions of proteins, DNA, and RNA. It has been shown to bind to the hydrophobic pockets of proteins and to intercalate into DNA and RNA. This binding results in a change in the fluorescence properties of this compound, which can be used to monitor changes in the conformation and structure of the biomolecule.
Biochemical and Physiological Effects
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been shown to be non-toxic and to have minimal effects on cell viability and proliferation. However, it is important to note that the concentration of this compound used in experiments should be carefully controlled to avoid any potential adverse effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(9H-fluoren-9-yl)-N-(2-methylbenzylidene)-1-piperazinamine has several advantages for lab experiments. It is a highly sensitive and specific fluorescent probe that can be used to study a wide range of biological processes. It is also relatively easy to use and can be incorporated into a variety of experimental setups. However, it is important to note that this compound has some limitations. Its fluorescence properties can be affected by changes in pH, temperature, and ionic strength, which can limit its use in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 4-(9H-fluoren-9-yl)-N-(2-methylbenzylidene)-1-piperazinamine in scientific research. One possible direction is the development of new derivatives of this compound with improved properties, such as increased sensitivity and specificity. Another direction is the use of this compound in vivo to study biological processes in living organisms. Finally, this compound could be used in combination with other fluorescent probes to study complex biological processes such as protein-protein interactions and signal transduction pathways.
Conclusion
In conclusion, this compound is a valuable tool for studying various biological processes. Its unique properties make it a highly sensitive and specific fluorescent probe that can be used in a wide range of experimental setups. Further research on this compound and its derivatives could lead to new insights into the structure and function of biomolecules and the dynamics of cellular processes.
Aplicaciones Científicas De Investigación
4-(9H-fluoren-9-yl)-N-(2-methylbenzylidene)-1-piperazinamine has been used extensively in scientific research as a fluorescent probe for studying various biological processes. It has been used to study the structure and function of proteins, DNA, and RNA. It has also been used to study the dynamics of cellular processes such as endocytosis, exocytosis, and membrane trafficking.
Propiedades
IUPAC Name |
N-[4-(9H-fluoren-9-yl)piperazin-1-yl]-1-(2-methylphenyl)methanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3/c1-19-8-2-3-9-20(19)18-26-28-16-14-27(15-17-28)25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h2-13,18,25H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVWGMMOKQFGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C=NN2CCN(CC2)C3C4=CC=CC=C4C5=CC=CC=C35 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(3-chlorobenzyl)-1-(2-methoxyphenyl)-5,7-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4753611.png)


![N-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4753645.png)
![4-{4-[2-(diphenylmethoxy)ethyl]-1-piperazinyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B4753649.png)
![2-(1H-benzimidazol-2-ylthio)-N-[2-(4-morpholinyl)phenyl]acetamide](/img/structure/B4753653.png)
![N-1,3-benzothiazol-2-yl-3-phenyl-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4753660.png)
![1-[2-(4-fluorophenyl)ethyl]-5-oxo-N-2-pyridinyl-3-pyrrolidinecarboxamide](/img/structure/B4753666.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(4-phenoxyphenyl)ethanone](/img/structure/B4753680.png)
![2-{[5-(4-bromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4753685.png)
![N-(2-mercapto-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B4753686.png)

![methyl 2-[({[4,5-dimethoxy-2-(methoxycarbonyl)phenyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4753698.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzenesulfonamide](/img/structure/B4753705.png)